Nortriptyline-d3 Hydrochloride

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS Method Validation

Nortriptyline-d3 Hydrochloride is a deuterium-labeled internal standard (+3 Da shift) that co-elutes with the target analyte to normalize matrix effects and ionization variability. Substituting non-deuterated analogs causes retention time mismatch and inaccurate quantification, particularly at low ng/mL levels. Essential for therapeutic drug monitoring, ANDA bioequivalence studies, and forensic confirmation assays. Certified reference material for LC-MS/MS and GC-MS method validation.

Molecular Formula C19D3H19C1N
Molecular Weight 302.86
CAS No. 203784-52-5
Cat. No. B602513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNortriptyline-d3 Hydrochloride
CAS203784-52-5
Synonyms3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-(methyl-d3)-1- propanamine Hydrochloride;  Acetexa-d3;  Allegron-d3;  Nortrilen-d3;  Norzepine-d3;  Pamelor-d3;  Sensival-d3;  Vividyl-d3; 
Molecular FormulaC19D3H19C1N
Molecular Weight302.86
Structural Identifiers
SMILESCNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
InChIInChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3;
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nortriptyline-d3 Hydrochloride (CAS 203784-52-5): Certified Deuterated Internal Standard for LC-MS/MS Quantification


Nortriptyline-d3 Hydrochloride (CAS 203784-52-5) is a deuterium-labeled analog of the tricyclic antidepressant nortriptyline hydrochloride. The compound features three deuterium atoms incorporated specifically at the N-methyl position, resulting in a molecular weight of 302.86 g/mol for the hydrochloride salt [1]. This isotopic labeling confers a mass shift of +3 Da relative to the unlabeled parent compound (299.84 g/mol), enabling its primary function as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalytical assays using mass spectrometry . The compound is chemically defined as 3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(methyl-d3)propan-1-amine hydrochloride and is supplied as a certified reference material or analytical standard for research and method validation applications .

Why Generic Substitution of Nortriptyline-d3 Hydrochloride with Unlabeled Standards or Structural Analogs Compromises Analytical Accuracy


In quantitative LC-MS/MS bioanalysis, the use of a non-isotopic internal standard, such as unlabeled nortriptyline hydrochloride or a structurally related TCA analog (e.g., amitriptyline, imipramine), introduces unacceptable variability due to differential ionization efficiency, matrix effects, and chromatographic behavior [1][2]. Deuterated internal standards like nortriptyline-d3 co-elute nearly identically with the target analyte, effectively normalizing for ion suppression or enhancement caused by biological matrix components . Substituting with a non-deuterated analog would result in a different retention time and ionization response, compromising the accuracy and precision of the quantitative method, particularly at the low ng/mL concentrations required for therapeutic drug monitoring and pharmacokinetic studies . Furthermore, the specific placement of deuterium atoms at the N-methyl group ensures that the metabolic stability and extraction recovery of the internal standard closely mirror that of the analyte, a property not shared by structural analogs.

Product-Specific Quantitative Evidence for Nortriptyline-d3 Hydrochloride (CAS 203784-52-5)


LC-MS/MS Analytical Performance of Nortriptyline-d3 as Internal Standard vs. Unlabeled Analyte in Human Plasma

A validated LC-MS/MS method for quantifying tricyclic antidepressants in human plasma employed nortriptyline-d3 as the internal standard for nortriptyline. The method achieved a Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 1 ng/mL and an upper limit of linearity (uLOL) of 400 ng/mL. This performance was achieved by normalizing analyte response (nortriptyline) against the co-eluting deuterated internal standard (nortriptyline-d3) using specific MRM transitions [1].

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS Method Validation

Comparative Method Precision: HPLC-ESI-MS/MS Assay with Nortriptyline-d3 Internal Standard vs. Published Non-Isotopic Methods

In a published HPLC-ESI-MS/MS method for serum TCA quantification, nortriptyline-d3 was used as the internal standard to calculate peak area ratios for calibration. The method demonstrated imprecision of ≤ 12% across a linear range of ~70 to ~1000 ng/mL for all TCAs, including nortriptyline [1]. This level of precision is directly attributable to the use of the deuterated internal standard, which compensates for variability in sample preparation and instrument response.

Method Validation Precision Therapeutic Drug Monitoring

Isotopic Purity and Mass Spectral Differentiation from Unlabeled Nortriptyline

Nortriptyline-d3 hydrochloride is supplied with a certified isotopic purity of ≥98 atom% D [1]. This high isotopic enrichment ensures a minimal contribution (<2%) from the unlabeled M+0 isotopic peak in the M+3 mass channel used for the internal standard. Conversely, the natural abundance of 13C isotopes in unlabeled nortriptyline contributes approximately 1.1% per carbon atom to the M+1 peak, but negligible signal in the M+3 channel, allowing for clean mass spectral differentiation.

Isotopic Purity Mass Spectrometry Internal Standard Validation

Regulatory Compliance and Application Suitability for ANDA/DMF Filings

Nortriptyline-d3 hydrochloride is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly recommended for use in analytical method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA), and commercial production of Nortriptyline [1]. This contrasts with generic, uncharacterized stable isotope-labeled compounds that may lack the full documentation (e.g., CoA with HPLC, NMR, MS) required for regulatory submissions.

Regulatory Compliance ANDA Method Validation Reference Standard

Validated Application Scenarios for Nortriptyline-d3 Hydrochloride (CAS 203784-52-5) in Bioanalysis and Pharmaceutical Development


Clinical Therapeutic Drug Monitoring (TDM) of Nortriptyline in Patient Plasma/Serum

Nortriptyline has a narrow therapeutic index, and serum concentrations must be maintained between 50-150 ng/mL for efficacy and to avoid toxicity. Clinical laboratories require a robust, high-throughput method for quantifying nortriptyline. As demonstrated by Crutchfield et al. (2016) and Gul (2021), an LC-MS/MS assay using nortriptyline-d3 as an internal standard provides the necessary sensitivity (LOQ of 1 ng/mL) and precision (≤12% imprecision) to accurately measure patient levels across the therapeutic range and guide dose adjustments [1][2]. This application is critical for preventing adverse cardiac and neurological side effects associated with TCA overdose.

Pharmacokinetic (PK) and Bioequivalence Studies in Drug Development

During the development of generic nortriptyline formulations (ANDA submissions), accurate and precise measurement of plasma drug concentrations over time is essential for establishing bioequivalence to the reference listed drug (RLD). The use of nortriptyline-d3 as an internal standard in a validated LC-MS/MS method, as described in published protocols, provides the high level of data integrity required by regulatory agencies like the FDA. The isotopic internal standard corrects for inter-subject matrix variability and instrument drift, ensuring the calculated PK parameters (e.g., Cmax, AUC) are reliable .

Forensic Toxicology and Post-Mortem Analysis

Forensic laboratories require definitive identification and quantification of drugs in complex, often degraded, post-mortem specimens. The use of a certified reference material like nortriptyline-d3 solution (e.g., Cerilliant Snap-N-Spike®) as an internal standard is standard practice for LC-MS/MS and GC-MS confirmation assays. The method's high selectivity (MRM monitoring) and sensitivity (low ng/mL LOQ), validated in human plasma, can be adapted for tissue and urine matrices to determine cause of death or confirm drug use .

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